

Technical Guide: Physicochemical Properties and Solubility of ((3-Bromo-2-methylpropoxy)methyl)benzene

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Compound of Interest

Compound Name: ((3-Bromo-2-methylpropoxy)methyl)benzene

Cat. No.: B150734

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Abstract

This technical guide provides a summary of the available physicochemical properties of **((3-Bromo-2-methylpropoxy)methyl)benzene** (CAS No: 91273-58-4). Direct experimental data on the solubility of this compound is not readily available in public literature. Therefore, this document presents predicted solubility characteristics based on its chemical structure and data from analogous compounds. Furthermore, a generalized, standard experimental protocol for determining the solubility of a solid organic compound in various solvents is detailed to guide researchers in acquiring empirical data.

Compound Identification and Properties

((3-Bromo-2-methylpropoxy)methyl)benzene, also known as 3-Benzyloxy-1-bromo-2-methylpropane, is an organic compound featuring a benzyl ether and a bromoalkyl group.^{[1][2]} Its structure suggests it is a non-polar molecule with limited aqueous solubility. Key identifying information and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	((3-Bromo-2-methylpropoxy)methyl)benzene	[2]
Synonyms	3-Benzyloxy-1-bromo-2-methylpropane	[1][2]
CAS Number	91273-58-4	[1][2]
Molecular Formula	C ₁₁ H ₁₅ BrO	[1][2]
Molar Mass	243.14 g/mol	[1][2]
Appearance	Not specified (Predicted: Liquid)	
Storage Condition	2-8°C	[1]

Solubility Data

No quantitative, experimentally determined solubility data for **((3-Bromo-2-methylpropoxy)methyl)benzene** has been found in a review of scientific literature and chemical databases.

Predicted Solubility

Based on its chemical structure—a significant non-polar aromatic ring and alkyl chain combined with a polar ether linkage—the compound is predicted to have the following solubility characteristics:

- **Water:** Insoluble to slightly soluble. A structurally similar compound, Benzyl 3-bromopropyl ether, is described as "Slightly soluble in water".[3]
- **Organic Solvents:** Soluble in common organic solvents. For the related compound (3-Bromo-2-methylpropyl)benzene, solubility is predicted in solvents like alcohols, ethers, and chlorinated hydrocarbons.[4] This is a reasonable expectation for the target compound as well.

A summary of predicted solubility is presented below.

Solvent	Predicted Solubility	Rationale
Water	Insoluble / Slightly Soluble	Predominantly non-polar structure.
Methanol	Soluble	Polarity is suitable for interaction.
Ethanol	Soluble	Polarity is suitable for interaction.
Acetone	Soluble	Common solvent for similar organic compounds.
Dichloromethane	Soluble	Non-polar solvent suitable for a non-polar compound.
Diethyl Ether	Soluble	Non-polar solvent suitable for a non-polar compound.
Toluene	Soluble	Aromatic solvent interacts well with the benzene ring.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized method such as the shake-flask method followed by quantitative analysis is recommended. The following protocol provides a general framework.

Objective

To determine the equilibrium solubility of **((3-Bromo-2-methylpropoxy)methyl)benzene** in a selected solvent at a specific temperature (e.g., 25°C).

Materials

- ((3-Bromo-2-methylpropoxy)methyl)benzene**
- Selected solvent (e.g., Water, Ethanol)

- Analytical balance
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification.

Procedure

- Preparation: Add an excess amount of **((3-Bromo-2-methylpropoxy)methyl)benzene** to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Solvent Addition: Add a known volume of the selected solvent to the vial.
- Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vial to rest at the same constant temperature for at least 24 hours to allow undissolved solid to settle.
- Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
- Quantification:
 - Prepare a series of standard solutions of the compound with known concentrations.
 - Dilute the filtered sample with a known volume of solvent.

- Analyze the standard solutions and the diluted sample using a pre-validated HPLC or GC method.
- Construct a calibration curve from the standard solutions.
- Determine the concentration of the compound in the sample by interpolating from the calibration curve.
- Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

The logical workflow for this experimental protocol is visualized in the diagram below.

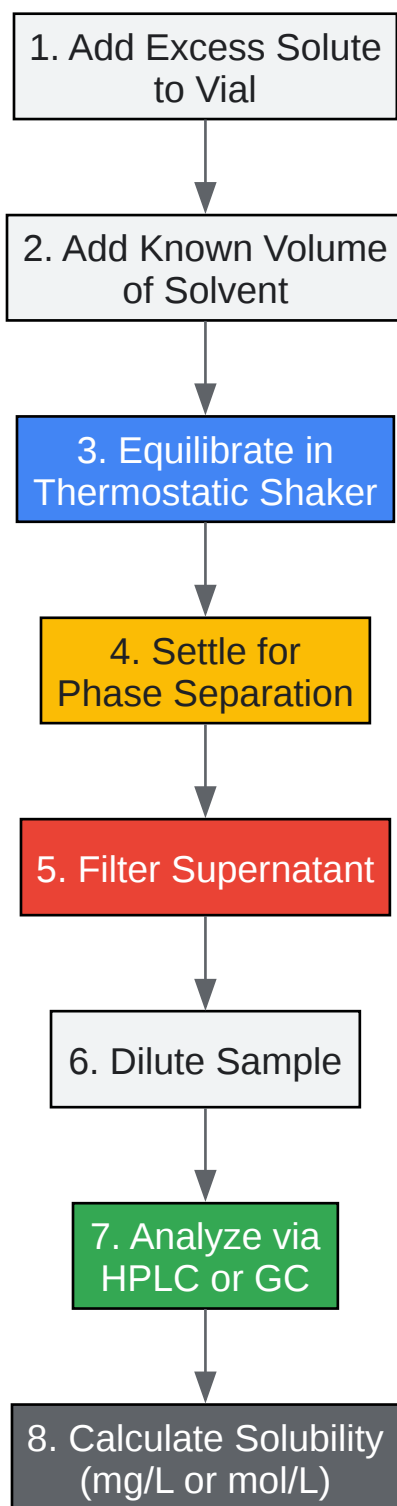


Diagram 1: Experimental Workflow for Solubility Determination

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Diagram 1: Experimental Workflow for Solubility Determination

Conclusion

While empirical solubility data for **((3-Bromo-2-methylpropoxy)methyl)benzene** is not currently published, its molecular structure strongly suggests poor aqueous solubility and good solubility in common organic solvents. For research and development purposes requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Researchers are encouraged to perform such measurements to contribute to the body of knowledge for this compound.

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